molecular formula C18H18N2O2 B5880037 3-[2-(3-ethylphenoxy)ethyl]-4(3H)-quinazolinone

3-[2-(3-ethylphenoxy)ethyl]-4(3H)-quinazolinone

Cat. No. B5880037
M. Wt: 294.3 g/mol
InChI Key: TXVOCHFLRMGKOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(3-ethylphenoxy)ethyl]-4(3H)-quinazolinone is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. This compound belongs to the class of quinazolinone derivatives, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 3-[2-(3-ethylphenoxy)ethyl]-4(3H)-quinazolinone is not fully understood. However, it has been suggested that it exerts its biological activities through the modulation of various signaling pathways. For example, it has been found to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 3-[2-(3-ethylphenoxy)ethyl]-4(3H)-quinazolinone exhibits a range of biochemical and physiological effects. It has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines. In addition, it has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[2-(3-ethylphenoxy)ethyl]-4(3H)-quinazolinone in lab experiments is its broad range of biological activities. This makes it a versatile compound that can be used in a variety of research areas. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its biological effects.

Future Directions

There are several future directions for the research on 3-[2-(3-ethylphenoxy)ethyl]-4(3H)-quinazolinone. One area of interest is its potential use in the treatment of neurological disorders. Studies have shown that it has neuroprotective effects and may be able to prevent the progression of neurodegenerative diseases. Another area of interest is its use as an antimicrobial agent. It has been found to exhibit activity against a wide range of bacteria and fungi, and may be a potential candidate for the development of new antibiotics. Finally, more research is needed to fully understand its mechanism of action and to identify its molecular targets, which could lead to the development of more targeted therapies.

Synthesis Methods

The synthesis of 3-[2-(3-ethylphenoxy)ethyl]-4(3H)-quinazolinone can be achieved through various methods. One of the most commonly used methods involves the reaction of 2-(3-ethylphenoxy)ethylamine with 2-cyanobenzaldehyde in the presence of a catalyst, such as piperidine. The resulting product is then treated with hydrochloric acid to obtain the final product.

Scientific Research Applications

3-[2-(3-ethylphenoxy)ethyl]-4(3H)-quinazolinone has been extensively studied for its potential therapeutic properties. It has been found to exhibit anticancer, anti-inflammatory, and antimicrobial activities. In addition, it has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-[2-(3-ethylphenoxy)ethyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-2-14-6-5-7-15(12-14)22-11-10-20-13-19-17-9-4-3-8-16(17)18(20)21/h3-9,12-13H,2,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVOCHFLRMGKOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCCN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(3-ethylphenoxy)ethyl]-4(3H)-quinazolinone

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